1-(Fluoroethynyl)-4-methoxybenzene
Description
1-(Fluoroethynyl)-4-methoxybenzene is a substituted aromatic compound featuring a methoxy group at the para position and a fluoroethynyl (–C≡CF) substituent. The fluoroethynyl group introduces electronic effects due to fluorine’s electronegativity, likely influencing reactivity, stability, and applications in catalysis or pharmaceuticals .
Properties
CAS No. |
344256-79-7 |
|---|---|
Molecular Formula |
C9H7FO |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
1-(2-fluoroethynyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H7FO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |
InChI Key |
LUDLOZXVJCWZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituents are compared below:
Key Observations:
- Fluorine vs. Other Halogens : Fluorinated analogs (e.g., 2a) exhibit superior stereochemical control in catalysis compared to brominated derivatives (e.g., 3a), attributed to fluorine’s electronegativity and small atomic radius .
- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃ in 3a) enhance electrophilic reactivity, while alkyl substituents (e.g., hexynyl in 1b) prioritize steric effects .
- Solvent Dependency: Methanol improves Rh-catalyzed reactions for 2a, whereas hexanes are optimal for Au-catalyzed syntheses of 1b .
Physicochemical Properties
- Boiling Points: Chlorinated derivatives (e.g., 1-(2-Chloroethyl)-4-methoxybenzene) exhibit higher boiling points (125–128 °C) compared to non-polar ethynyl analogs .
- Solubility: Fluorinated and brominated compounds show preferential solubility in polar aprotic solvents (e.g., acetone, methanol) .
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